Regioisomeric Purity and Supplier Differentiation: N,N,2,3,4- vs. N,N,2,4,6-Pentamethylaniline
N,N,2,3,4-Pentamethylaniline is supplied by Bidepharm (BD01426717) at a certified purity of 97%, with batch-specific QC including NMR, HPLC, or GC . In contrast, the commercially dominant isomer N,N,2,4,6-Pentamethylaniline is available from multiple global suppliers (e.g., TCI, P1767) at >97.0% (GC) purity . The critical procurement differentiator is not absolute purity—both meet >97%—but the guaranteed regioisomeric identity. A researcher ordering 'pentamethylaniline' without specifying the 2,3,4-substitution pattern risks receiving the 2,4,6-isomer, which possesses different steric, electronic, and reactivity profiles [1].
| Evidence Dimension | Commercially Available Purity (Regioisomeric Specification) |
|---|---|
| Target Compound Data | 97% (N,N,2,3,4-pentamethylaniline, BD01426717) |
| Comparator Or Baseline | >97.0% (GC) (N,N,2,4,6-pentamethylaniline, TCI P1767) |
| Quantified Difference | Equivalent minimum purity; differentiation lies in substitution pattern, not purity |
| Conditions | GC, HPLC, or NMR analysis per vendor batch certificate |
Why This Matters
Ensures procurement of the correct positional isomer for structure-activity studies where the 2,3,4 vs. 2,4,6 methyl arrangement is critical.
- [1] Cowling, S.A.; Johnstone, R.A.W. (1973). 'Photoelectron spectroscopy: The effects of steric inhibition to resonance in anilines.' J. Electron Spectrosc. Relat. Phenom., 2, 161. View Source
